REACTION_CXSMILES
|
C([O:8][C:9](=[O:24])[CH2:10][O:11][P:12]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:20]([O:19][P:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])([O:11][CH2:10][C:9]([OH:24])=[O:8])=[O:13])([CH3:22])([CH3:23])[CH3:21]
|
Name
|
(Di-tert-butoxy-phosphoryloxy)-acetic acid benzyl ester
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(COP(=O)(OC(C)(C)C)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OP(=O)(OCC(=O)O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 513 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |